molecular formula C21H28N4O2S B3017721 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide CAS No. 941979-72-2

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Cat. No.: B3017721
CAS No.: 941979-72-2
M. Wt: 400.54
InChI Key: REKBYQKVACXUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

T-Type Ca2+ Channel Blocker Applications

The compound, as a selective T-Type Ca2+ channel blocker, has been investigated for its potential in reducing tumor volume and weight, specifically in the A549 xenograft model. A study conducted by Rim et al. (2014) demonstrated that this blocker induces autophagy and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. The mechanism involves a decrease in intracellular Ca2+ levels, generation of intracellular reactive oxygen species (ROS), and a reduction in glucose uptake, indicating its potential chemotherapeutic value for lung cancer treatment Rim et al., 2014.

Cyclization of N-Allyl-N′-arylacetamidines

Research by Partridge and Smith (1973) explored the cyclization of N-allyl-N′-arylacetamidines, leading to the formation of compounds like 1-aryl-2,5-dimethyl-Δ2-imidazolines and 3,4-dihydro-4-ethyl-2-methylquinazolines. This study contributes to understanding the chemical transformations and potential applications of compounds structurally related to 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide in synthesizing diverse heterocyclic compounds Partridge & Smith, 1973.

Role in Antimicrobial and Anticancer Activities

Compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial and anticancer potentials. For instance, a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives showed promising in vitro antimicrobial and anticancer activities Deep et al., 2013.

Antifungal Agent Development

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species highlights the potential therapeutic applications of compounds related to this compound. Optimization efforts, such as introducing a gem-dimethyl group, have improved plasmatic stability while maintaining in vitro antifungal activity, showing promising results for clinical applications Bardiot et al., 2015.

Antioxidant Activity

Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one, structurally related to this compound, have shown significant antioxidant activity against DPPH and Nitric oxide radicals. This suggests the potential for these compounds to act as antioxidants, offering protective effects against oxidative stress-related conditions Khalida F. Al-azawi, 2016.

Safety and Hazards

Compounds containing a dimethylamino group can be hazardous. For example, dimethylaminopropylamine is known to cause skin and eye irritation .

Future Directions

The future directions for this compound would depend on its specific applications. Compounds with similar groups are often used in the preparation of surfactants, so potential future directions could include the development of new surfactants or other related products .

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-24(2)13-8-14-25-18-12-7-6-11-17(18)20(23-21(25)27)28-15-19(26)22-16-9-4-3-5-10-16/h3-5,9-10H,6-8,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKBYQKVACXUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.